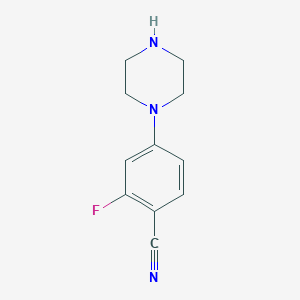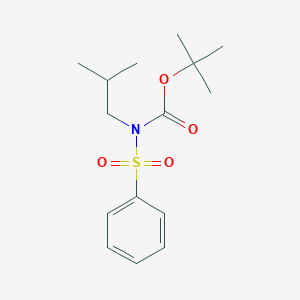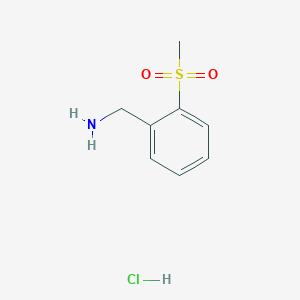
2-Fluoro-4-(piperazin-1-YL)benzonitrile
概要
説明
2-Fluoro-4-(piperazin-1-YL)benzonitrile is a unique chemical compound with the empirical formula C11H12FN3 . It has a molecular weight of 205.23 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(piperazin-1-YL)benzonitrile can be represented by the SMILES stringFC1=CC(N2CCNCC2)=CC=C1C#N . The InChI key for this compound is GDWPXCGQYKBZHW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Fluoro-4-(piperazin-1-YL)benzonitrile is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Antimicrobial and Antiviral Applications
2-Fluoro-4-(piperazin-1-yl)benzonitrile derivatives have shown significant applications in antimicrobial and antiviral research:
- Mishra and Chundawat (2019) synthesized compounds including those with fluoro- and piperazinyl-substituents demonstrating potent activity against various bacterial strains such as P. aeruginosa and S. aureus, as well as against the fungal strain C. albicans. Mishra & Chundawat, 2019.
- Patel et al. (2020) reported the synthesis of fluorinated piperazine and benzonitrile fused quinazoline derivatives with notable antibacterial activity, especially against multidrug-resistant strains. Patel et al., 2020.
- Jiang et al. (2020) developed a new scaffold based on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile that exhibited significant antiviral activity against HCV, highlighting a novel mechanism of action for these compounds. Jiang et al., 2020.
Photophysical and Luminescent Properties
- Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, exploring their luminescent properties and photo-induced electron transfer, which could have implications for optical and electronic applications. Gan et al., 2003.
Synthesis and Structural Analysis
- The synthesis and structural analysis of various derivatives of 2-Fluoro-4-(piperazin-1-yl)benzonitrile have been extensively studied:
- Faizi et al. (2016) discussed the crystal structure of a derivative, providing insights into the molecular conformation and intermolecular interactions. Faizi et al., 2016.
- Awasthi et al. (2014) conducted thermal and crystallographic studies on a specific single crystal derivative, contributing to the understanding of its stability and molecular interactions. Awasthi et al., 2014.
Herbicidal Activity
- Huang et al. (2005) explored the herbicidal activity of certain derivatives, identifying their potential as effective herbicides through the inhibition of protoporphyrinogen oxidase. Huang et al., 2005.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-4-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-11-7-10(2-1-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPXCGQYKBZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596018 | |
| Record name | 2-Fluoro-4-(piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(piperazin-1-YL)benzonitrile | |
CAS RN |
204192-45-0 | |
| Record name | 2-Fluoro-4-(1-piperazinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204192-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]-1-phenylmethyl chloride](/img/structure/B1628529.png)



![[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B1628533.png)
![2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B1628535.png)

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)
![1-[(Furan-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628540.png)
![3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1628541.png)
![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)


